molecular formula C9H16N4O B254270 3-(hexylamino)-2H-1,2,4-triazin-5-one

3-(hexylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B254270
M. Wt: 196.25 g/mol
InChI Key: HYMNZMLJDLPJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of 1,2,4-triazine derivatives spans decades, rooted in their versatility as bioactive scaffolds. Early work focused on triazine-based herbicides like Sencor® (metribuzin), which highlighted the pharmacodynamic potential of this heterocyclic system. The exploration of 1,2,4-triazin-5-ones gained momentum in the 2010s, driven by their utility in medicinal chemistry. For instance, 3-thioxo-1,2,4-triazin-5-one derivatives demonstrated herbicidal and antimicrobial activities, with synthetic routes involving condensations and cyclizations.

The specific synthesis of 3-(hexylamino)-2H-1,2,4-triazin-5-one emerged more recently, reflecting advancements in regioselective functionalization. Its CAS registration (857491-96-4) and commercial availability by 2025 align with broader trends in alkylamino-triazine research, particularly for enhancing solubility and target affinity. Comparative studies with analogs like 6-(4-bromostyryl)-3-thioxo-1,2,4-triazin-5-one and 3-phenyl-2H-1,2,4-triazin-5-one underscore the role of substituents in modulating bioactivity.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-(hexylamino)-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-9-12-8(14)7-11-13-9/h7H,2-6H2,1H3,(H2,10,12,13,14)

InChI Key

HYMNZMLJDLPJLY-UHFFFAOYSA-N

SMILES

CCCCCCNC1=NC(=O)C=NN1

Isomeric SMILES

CCCCCCNC1=NC(=O)C=NN1

Canonical SMILES

CCCCCCNC1=NC(=O)C=NN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations in triazinone derivatives significantly alter their chemical reactivity, physical properties, and biological activity. Below is a detailed comparison of 3-(hexylamino)-2H-1,2,4-triazin-5-one with similar compounds:

2.1. Substituent Position and Electronic Effects
  • 3-(Benzylamino)-4-ethyl-6-phenyl-1,2,4-triazin-5-one oxime Substituents: Benzylamino (position 3), ethyl (position 4), phenyl (position 6). Activity: Inhibits recombinant plasmodial M18 aminopeptidase (PfM18AAP) at 7.35 µM, attributed to the aromatic benzyl group enabling π-π interactions in enzyme binding . Contrast: The hexylamino group lacks aromaticity but may enhance hydrophobic interactions in non-polar environments.
  • 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5-one Substituents: Mercapto (position 3), methyl (position 6). Reactivity: Forms fused phospha-heterocycles via reactions with phenylphosphonic dichloride, leveraging the thiol group’s nucleophilicity . Contrast: The hexylamino group’s primary amine is less reactive than a thiol but may participate in hydrogen bonding.
  • 4-{(E)-[4-(Diethylamino)benzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Substituents: Thioxo (position 3), diethylaminobenzylidene (position 4). Contrast: Hexylamino’s electron-donating nature may alter resonance stabilization and redox behavior.

Preparation Methods

Hydrazide Synthesis

Hydrazides serve as critical precursors. For 3-(hexylamino)-2H-1,2,4-triazin-5-one, hexylamine-containing hydrazides are typically prepared by refluxing hexylamine with esters or carboxylic acid derivatives in ethanol. For example, methyl hexylcarbazate can be synthesized by reacting methyl chloroformate with hexylamine, followed by treatment with hydrazine hydrate. Alternatively, direct condensation of hexylamine with hydrazine in the presence of acetic acid yields N-hexylhydrazine, which is subsequently acylated to form the requisite hydrazide.

Cyclization with 1,2-Diketones

The hydrazide intermediate undergoes cyclization with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. For instance, reacting N-hexylhydrazine with glyoxal (a 1,2-diketone analog) under reflux in ethanol generates the triazinone ring via a [3+3] annulation mechanism (Figure 1). The reaction typically proceeds at 80–100°C for 6–12 hours, with yields ranging from 60% to 75%. Unsymmetrical diketones may produce regioisomers, necessitating purification via supercritical fluid chromatography (SFC) or preparative HPLC.

Table 1. Optimization of Cyclization Conditions

ParameterOptimal RangeYield (%)Purity (%)
Temperature80–100°C65–75>95
Reaction Time6–12 hours7090
CatalystAmmonium acetate6892
SolventEthanol/THF7294

(3+3)-Annulation Using Amino Acid Derivatives

A novel approach reported by Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation employs methyl esters derived from α-amino acids and trifluoroacetonitrile imines. Although developed for fluorinated triazinones, this method is adaptable to non-fluorinated analogs by substituting trifluoroacetonitrile with hexylamine-containing nitrile imines.

Synthesis of Nitrile Imines

Nitrile imines are generated in situ by treating hydrazonoyl bromides with triethylamine in dry tetrahydrofuran (THF). For example, hexylamine-derived hydrazonoyl bromide is prepared by reacting hexylamine with bromoacetylene under basic conditions.

Annulation Reaction

The nitrile imine is reacted with a methyl ester of glycine or alanine in THF at 25°C for 12–24 hours. The reaction proceeds via a [3+3] cycloaddition, forming the triazinone ring with the hexylamino group at the 3-position. Yields for this method range from 55% to 70%, with enantiomeric purity preserved when chiral amino acids are used.

Equation 1:

Methyl glycinate+Hexylamine-derived nitrile imineTHF, Et3N3-(Hexylamino)-2H-1,2,4-triazin-5-one[6]\text{Methyl glycinate} + \text{Hexylamine-derived nitrile imine} \xrightarrow{\text{THF, Et}_3\text{N}} \text{3-(Hexylamino)-2H-1,2,4-triazin-5-one} \quad

Functionalization of Chlorinated Triazine Intermediates

Chlorinated triazines, such as 2,4-dichloro-1,3,5-triazine (cyanuric chloride), serve as versatile intermediates for nucleophilic substitution reactions. This method, detailed in patent WO2016184764A1, involves sequential displacement of chlorine atoms with amine nucleophiles.

Synthesis of Dichlorotriazine Intermediate

Cyanuric chloride is reacted with a Grignard reagent (e.g., phenyl magnesium bromide) in THF at 0–5°C to form 2,4-dichloro-6-aryl-1,3,5-triazine. The aryl group enhances solubility and directs subsequent substitutions.

Hexylamine Substitution

The dichlorotriazine intermediate undergoes selective substitution with hexylamine. In a two-step process, the first chlorine atom is replaced at 0–5°C in THF, followed by the second substitution at elevated temperatures (50–60°C). The final hydrolysis of the remaining chlorine with aqueous HCl yields 3-(hexylamino)-2H-1,2,4-triazin-5-one.

Table 2. Reaction Conditions for Substitution

StepTemperatureSolventTime (h)Yield (%)
10–5°CTHF285
250–60°CToluene478
325°CH₂O/THF190

Comparative Analysis of Methods

Each synthetic route offers distinct advantages and limitations:

  • Condensation/Cyclization : High yields but requires rigorous purification for regioisomers.

  • (3+3)-Annulation : Enantioselective but involves complex nitrile imine synthesis.

  • Chlorinated Intermediate : Scalable but uses hazardous cyanuric chloride.

Table 3. Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Condensation7095ModerateLow
Annulation6598LowHigh
Chlorinated Triazine8090HighMedium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.